![molecular formula C28H51N9O7 B13401966 acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

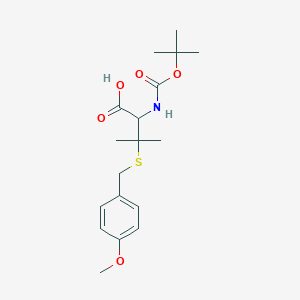

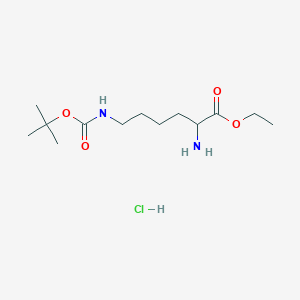

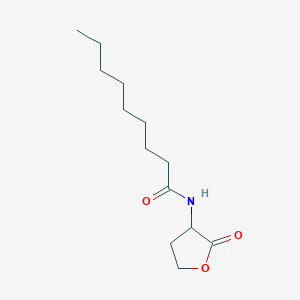

Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide is a complex organic compound that features multiple amino acid residues and functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

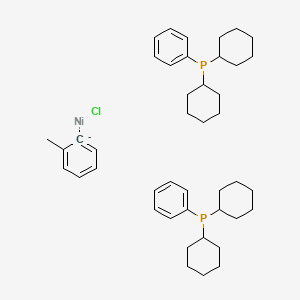

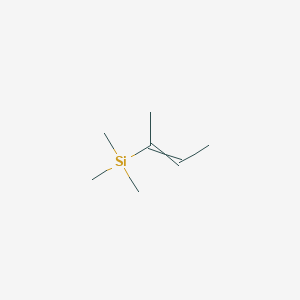

The synthesis of acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide typically involves the stepwise assembly of its constituent amino acids and functional groups. The process may include:

Peptide Bond Formation: This involves the condensation reaction between the carboxyl group of one amino acid and the amino group of another, forming a peptide bond and releasing a molecule of water.

Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used to temporarily mask reactive sites on the amino acids.

Coupling Reagents: Commonly used reagents for peptide bond formation include carbodiimides (e.g., DCC) and uronium salts (e.g., HATU).

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of amino acid coupling, protection, and deprotection. These machines can handle large-scale synthesis with high precision and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiol groups in cysteine residues can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) for reduction reactions.

Coupling Reagents: DCC and HATU for peptide bond formation.

Major Products Formed

The major products of these reactions include peptides with specific sequences and structures, which can further assemble into larger proteins or functional biomolecules .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules and studying peptide bond formation .

Biology

In biological research, it can serve as a model compound for studying protein folding, stability, and interactions .

Medicine

Industry

In the industrial sector, it can be used in the production of biocompatible materials and as a component in biochemical assays .

Mécanisme D'action

The mechanism of action of acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

- Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(butanoylamino)butanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanamide

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties .

Propriétés

Formule moléculaire |

C28H51N9O7 |

|---|---|

Poids moléculaire |

625.8 g/mol |

Nom IUPAC |

acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4) |

Clé InChI |

UAAVFMYNDSZDNL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)

![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)

![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)

![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)